Bohemine, chemically known as 6-benzylamino-2-(3-hydroxypropylamino)-9-isopropylpurine, is a synthetically derived compound classified as a cyclin-dependent kinase (CDK) inhibitor. [, , ] It belongs to the family of 2,6,9-trisubstituted purines, structurally related to olomoucine and roscovitine. [, , ] Bohemine is a prominent subject in scientific research, particularly in the fields of cell biology, oncology, and plant physiology, due to its influence on cell cycle regulation. [, , ]
Synthesis Analysis
Bohemine synthesis can be achieved through a multi-step process involving the modification of a purine ring. [] A typical synthesis route involves the following steps:
The final product, Bohemine, is purified using standard techniques such as chromatography. [, ]
Molecular Structure Analysis
Bohemine undergoes various metabolic transformations in biological systems. [, ] Key reactions include:
N-dealkylation: Cleavage of the N-alkyl bonds at positions 2, 6, and 9. []
Oxidation: Conversion of the terminal hydroxyl group on the 3-hydroxypropylamino substituent to a carboxylic acid, primarily mediated by alcohol dehydrogenase. []
Glycosidation: Conjugation with sugars like glucose and glucuronic acid, primarily at the terminal hydroxyl group. [, , ]
These metabolic pathways influence the pharmacokinetic properties and duration of action of Bohemine. []
Mechanism of Action
Bohemine primarily acts by inhibiting cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. [, , ] Bohemine exhibits a higher affinity for CDK1 and CDK2, kinases involved in the G1/S and G2/M cell cycle transitions. [, ] By binding to the ATP-binding site of CDKs, Bohemine competitively inhibits the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest and inhibiting cell proliferation. [, , ]
Applications
Cancer Research:
In vitro studies: Bohemine demonstrates anti-proliferative and cytotoxic effects against various human cancer cell lines, including leukemia, colon cancer, and lung adenocarcinoma. [, , , ] These effects are attributed to cell cycle arrest and induction of apoptosis. [, , ]
Biomarker Identification: Proteomic studies using Bohemine treatment have identified potential protein biomarkers associated with cancer cell response to CDK inhibition. [, , , ]
Cell Cycle Research:
Bohemine is a valuable tool for investigating the role of CDKs in cell cycle regulation, particularly in mammalian oocytes. [, , ] Studies using Bohemine have provided insights into the mechanisms of oocyte activation, nuclear remodeling, and DNA synthesis during early embryonic development. [, , ]
Plant Physiology Research:
Bohemine exhibits inhibitory effects on cytokinin-specific N-glucosyltransferases, enzymes involved in the inactivation of plant hormones called cytokinins. [, ] This property makes Bohemine a useful tool for studying cytokinin metabolism and function in plants. [, ]
Radiosensitization:
Pre-treatment with Bohemine enhances the sensitivity of lung cancer cells to radiation therapy in vitro. [] This effect is linked to the inhibition of DNA repair processes. []
Future Directions
Drug Development: Further research is needed to optimize Bohemine's pharmacokinetic properties and enhance its in vivo efficacy as an anti-cancer agent. [] Development of targeted delivery systems could improve its therapeutic potential. []
Combination Therapies: Exploring the synergistic effects of Bohemine in combination with other chemotherapeutic agents or radiation therapy holds promise for enhancing anti-cancer efficacy. []
Mechanism of Resistance: Investigating the mechanisms underlying the development of resistance to Bohemine in cancer cells is crucial for overcoming drug resistance and improving treatment outcomes. []
Biomarker Validation: Validation of the identified protein biomarkers associated with Bohemine's anti-cancer effects is essential for developing personalized medicine approaches and monitoring treatment response. [, , , ]
Plant Biotechnology: Investigating the potential applications of Bohemine's cytokinin N-glucosylation inhibitory activity in plant biotechnology, such as improving crop yield and stress tolerance, warrants further exploration. [, ]
Related Compounds
Olomoucine
Compound Description: Olomoucine (2-(6-Benzylamino-9-methyl-9H-purin-2-ylamino)ethanol) is a purine derivative that acts as a cyclin-dependent kinase (CDK) inhibitor. It exhibits anticancer activity. [, , ]
Roscovitine (CYC202; Seliciclib)
Compound Description: Roscovitine ((R)-2-(6-Benzylamino-9-isopropyl-9H-purin-2-ylamino)butan-1-ol) is another purine-derived CDK inhibitor with improved potency and selectivity for CDK2 compared to Olomoucine. It also demonstrates anticancer activity and is currently in phase II clinical trials. [, , , ]
Relevance: Roscovitine is structurally very similar to Bohemine, both being trisubstituted purines with variations primarily in the side chain at position 2. These structural similarities translate to a comparable in vitro antitumor potency, with Roscovitine being slightly more potent than Bohemine. [, ]
Compound Description: 6-(Benzylamino)-2-(3-hydroxypropylamino)purine (M4) is a metabolite of Bohemine formed via N9-dealkylation. Like Bohemine, it possesses a terminal hydroxyl group on the C2 side chain. []
Relevance: As a primary metabolite of Bohemine, M4 provides insight into the metabolic pathways of Bohemine. Its presence suggests that the N9 position is susceptible to metabolic attack. []
Compound Description: 6-Amino-2-(3-hydroxypropylamino)-9-isopropylpurine (M5) is another primary metabolite of Bohemine generated through N6-debenzylation. Like Bohemine and M4, it retains the primary hydroxyl group at the C2 side chain. []
Relevance: Similar to M4, the identification of M5 as a Bohemine metabolite further elucidates the metabolic pathways of Bohemine, particularly highlighting the susceptibility of the N6 position to metabolic alterations. []
Compound Description: 6-(4-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine (M6) is a Bohemine metabolite formed through aromatic hydroxylation. []
Relevance: M6 demonstrates the potential for phase I metabolic transformations of Bohemine. This metabolite undergoes further metabolism, including conversion to M5 via N6-debenzylation and glycosidation, demonstrating the complexity of Bohemine's metabolic fate. []
Compound Description: 6-Benzylamino-2-(2-carboxyethylamino)-9-isopropylpurine is a key metabolite of Bohemine formed by the oxidation of the terminal hydroxyl group on the C2 side chain to a carboxylic acid. This metabolite shows weak CDK1 inhibitory activity. []
Relevance: The identification of this carboxylic acid metabolite underscores the metabolic susceptibility of the terminal hydroxyl group on Bohemine's C2 side chain. Despite structural similarity to Bohemine, its weak CDK1 inhibitory activity indicates the importance of the hydroxyl group for potent CDK inhibition. []
Butyrolactone I
Compound Description: Butyrolactone I is a reversible inhibitor of cyclin-dependent kinases, specifically targeting CDK1 and CDK2. It effectively blocks the cell cycle at the G1/S and G2/M transitions. [, ]
Relevance: Butyrolactone I is often used in combination with Bohemine or other CDK inhibitors for oocyte activation and in vitro maturation studies. It serves as a reference compound to compare the efficiency of Bohemine in blocking meiosis resumption and its effects on embryo development. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CCG-63802 is a selective inhibitor of RGS4 with IC50 value of 1.9 μM. RGS (regulators of G protein signaling) are multi-functional, GTPase-accelerating proteins and plays an important role in promoting GTP hydrolysis via heterotrimeric G proteins α subunit.
CCG-63808 is a potent and reversible RGS protein inhibitor. Regulators of G protein signalling (RGS) are major determinants of metabotropic receptor activity, reducing the lifespan of the GTP-bound state of G proteins. Inhibition of spinal RGS4 restored endogenous analgesic signalling pathways and mitigated neuropathic pain. Signalling through CB1 receptors may be involved in this beneficial effect.
CCG-58150 is a potentiInhibitor of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription
as Potential Antifibrotic Agents for Scleroderma.
CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2 (CCR2; IC50 = 103 nM). It inhibits [35S]GTPγS binding and β-arrestin recruitment induced by chemokine (C-C motif) ligand 2 (CCL2) in U2OS membranes and cells, respectively, expressing CCR2 (IC50s = 24 and 25 nM, respectively). Novel, potent, acidic CCR2 receptor antagonist, more active enantiomer of CRR2-RA CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2.